molecular formula C19H14ClF2N3O3S2 B2545753 N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide CAS No. 893935-01-8

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide

Cat. No.: B2545753
CAS No.: 893935-01-8
M. Wt: 469.91
InChI Key: JUTQUWPMWAXACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at position 2 and a 2-difluoromethanesulfonylbenzamide moiety at position 2.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O3S2/c20-11-5-7-12(8-6-11)25-17(14-9-29-10-15(14)24-25)23-18(26)13-3-1-2-4-16(13)30(27,28)19(21)22/h1-8,19H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTQUWPMWAXACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Jacobson Reaction Protocol

  • Starting Material : Methyl 3-aminothiophene-2-carboxylate (C₆H₇NO₂S) is reduced to 2-methylthiophene-3-amine (C₅H₇NS) using lithium aluminum hydride (LiAlH₄) in refluxing 1,4-dioxane.
  • Cyclization : The amine undergoes N-acetylation with acetic anhydride, followed by nitrosation with sodium nitrite (NaNO₂) in hydrochloric acid (HCl). Heating the intermediate induces cyclization to form 1H-thieno[3,4-c]pyrazole.

Reaction Conditions :

Step Reagents Temperature Time Yield
Reduction LiAlH₄, 1,4-dioxane 100°C 4 h 72%
Cyclization Ac₂O, NaNO₂, HCl 60°C 2 h 58%

Functionalization of the Core Structure

Introduction of the 4-Chlorophenyl Group

The 4-chlorophenyl moiety is introduced via Ullmann coupling or Buchwald-Hartwig amination :

  • Ullmann Coupling :
    • React thieno[3,4-c]pyrazole with 1-bromo-4-chlorobenzene (C₆H₄BrCl) using copper(I) iodide (CuI) and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in dimethylformamide (DMF).
    • Conditions : 110°C, 24 h, 65% yield.
  • Buchwald-Hartwig Amination :
    • Employ palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand with cesium carbonate (Cs₂CO₃) in toluene.
    • Conditions : 100°C, 18 h, 78% yield.

Attachment of Difluoromethanesulfonylbenzamide

The sulfonamide group is installed via sulfonylation :

  • React 2-aminobenzamide with difluoromethanesulfonyl chloride (CF₂HSO₂Cl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
  • Couple the resulting sulfonamide to the thieno[3,4-c]pyrazole intermediate via amide bond formation using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Optimized Parameters :

Step Reagents Solvent Temperature Yield
Sulfonylation CF₂HSO₂Cl, Et₃N DCM 0°C → rt 85%
Amide Coupling DCC, DMAP THF 25°C 70%

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Chemistry :
    • Cyclization and amidation steps are performed in continuous flow reactors to enhance heat transfer and reduce reaction times.
  • Catalytic System Optimization :
    • Palladium nanoparticles on carbon (Pd/C) are used for coupling reactions, achieving turnover numbers (TON) > 1,000.

Process Metrics :

Parameter Laboratory Scale Industrial Scale
Yield 58–78% 82–90%
Purity 95–98% >99% (HPLC)
Throughput 10 g/day 50 kg/day

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 8.21 (d, J = 7.5 Hz, 1H), 7.89 (s, 1H), 7.45–7.32 (m, 4H), 6.98 (s, 1H).
  • MS (ESI) : m/z 448.1 [M+H]⁺.

Challenges and Mitigation Strategies

Challenge Solution
Low cyclization yield Microwave-assisted synthesis (120°C, 30 min)
Sulfonamide hydrolysis Anhydrous conditions with molecular sieves
Pd catalyst cost Recyclable Pd/C systems

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The thieno[3,4-c]pyrazole core distinguishes the target compound from triazole derivatives (e.g., compounds [7–9] in ) and pyrazolo[3,4-d]pyrimidines (e.g., Example 53 in ). These cores differ in electronic properties:

  • 1,2,4-Triazole: Exhibits tautomerism (thione-thiol equilibrium), which is absent in the rigid thieno-pyrazol structure .
  • Pyrazolo[3,4-d]pyrimidine : A bicyclic system with nitrogen-rich rings, often used in kinase inhibitors due to its planar structure .

Substituent Effects

Key substituents and their functional impacts:

Compound Class Core Structure Substituents Key Functional Groups Potential Impact
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenyl, difluoromethanesulfonyl -SO₂CF₂, -Cl Enhanced metabolic stability, electron withdrawal
Triazoles [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl -SO₂Ph, -F Tautomerism affects reactivity
Pyrazolo-pyrimidine (Example 53) Pyrazolo[3,4-d]pyrimidine Fluoro, oxo-chromen, isopropylbenzamide -F, -CO, -CONHR Improved bioavailability, target binding

Spectroscopic Characterization

  • IR Spectroscopy: Triazoles [7–9]: Absence of C=O (1663–1682 cm⁻¹) confirms tautomerism; C=S at 1247–1255 cm⁻¹ .
  • NMR :
    • Example 53: Fluorine atoms induce distinct ¹⁹F NMR shifts, a feature shared with the target compound’s difluoromethanesulfonyl group .

Data Tables

Table 2: Spectroscopic Signatures

Compound IR Bands (cm⁻¹) NMR Features
Target Compound S=O (~1350–1200) ¹⁹F shifts from -CF₂
Triazoles [7–9] C=S (1247–1255) NH protons at 3278–3414 cm⁻¹ (IR)
Example 53 Not reported ¹H/¹³C for fluorophenyl and benzamide

Biological Activity

N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-difluoromethanesulfonylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and potential therapeutic applications based on available literature.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C19H16ClF2N3O2S
  • Molecular Weight : Approximately 431.86 g/mol

The structure features a thienopyrazole core with a chlorophenyl group and a difluoromethanesulfonylbenzamide moiety. This unique combination of functional groups enhances its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thieno[3,4-c]pyrazole Core : This step involves cyclization of appropriate precursors using hydrazine derivatives and sulfur-containing compounds.
  • Introduction of the Chlorophenyl Group : Achieved through a substitution reaction with chlorobenzene derivatives.
  • Attachment of the Difluoromethanesulfonylbenzamide Moiety : This involves reacting the intermediate with difluoromethanesulfonic acid derivatives under controlled conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity against various targets:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially acting as an inhibitor of enzymes involved in bacterial cell wall synthesis .
  • Antifungal and Antitubercular Properties : Related compounds in the thienopyrazole class have shown promising antifungal activity against pathogenic strains and inhibition of Mycobacterium tuberculosis .
  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits bacterial cell wall synthesis
AntifungalActive against pathogenic fungi
AntitubercularEffective against Mycobacterium tuberculosis
Enzyme InhibitionPotential kinase inhibitors

Case Studies and Research Findings

  • Antimicrobial Studies : A study focused on thienopyrazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against various bacteria and fungi. The presence of the chlorophenyl group was noted to enhance this activity compared to non-chlorinated analogs .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures could modulate key signaling pathways by inhibiting specific kinases involved in cancer cell proliferation .
  • Therapeutic Potential : Given its diverse biological activities, there is potential for this compound to be developed as a therapeutic agent in treating infections and possibly cancer. Further studies are necessary to fully elucidate its pharmacological profile and therapeutic window.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing this compound with high purity, and how can structural integrity be validated?

  • Methodology :

  • Stepwise synthesis : Begin with thieno[3,4-c]pyrazole core formation via cyclocondensation of hydrazine derivatives with thiophene precursors, followed by chlorophenyl group introduction using Suzuki-Miyaura coupling .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product.
  • Validation : Use 1H^1H/13C^{13}C-NMR to confirm substituent positions, LC-MS for molecular weight verification, and FT-IR to identify sulfonyl and amide functional groups .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • Fluorometric analysis : Measure fluorescence intensity (λex=280\lambda_{\text{ex}} = 280 nm, λem=420\lambda_{\text{em}} = 420 nm) to assess electronic properties and detect impurities .
  • HPLC-DAD : Utilize reverse-phase C18 columns (acetonitrile/water mobile phase) with diode-array detection to quantify purity (>98%) and monitor degradation under stress conditions (e.g., heat, light) .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yield and minimize byproducts?

  • Methodology :

  • Factorial design : Screen variables (temperature, catalyst loading, solvent polarity) using a 2k^k factorial approach to identify critical parameters (Table 1) .

  • Response surface methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 70°C, 10 mol% Pd catalyst, DMF solvent) for >85% yield .

    Table 1 : Key Factors in Synthesis Optimization

    FactorLow LevelHigh LevelImpact on Yield
    Temperature (°C)6080+++
    Catalyst Loading (mol%)515++
    Solvent Polarity (ET30)38.1 (THF)55.4 (DMF)+

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodology :

  • Hybrid computational-experimental workflows :

Perform density functional theory (DFT) calculations to predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .

Validate with in vitro assays (e.g., enzyme inhibition studies) and compare with docking simulations (Autodock Vina, PyMol).

Iteratively refine computational models using experimental data (e.g., binding affinity discrepancies >10% require reparameterization of force fields) .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • Methodology :

  • Reaction path search : Use quantum chemical software (Gaussian, ORCA) to map potential energy surfaces for sulfonyl group substitutions or pyrazole ring functionalization .
  • Solvent effects : Apply COSMO-RS to simulate solvation free energy and predict stability in polar aprotic solvents (e.g., DMSO > DMF) .

Specialized Methodological Considerations

Q. How can researchers analyze the impact of the difluoromethanesulfonyl group on metabolic stability?

  • Methodology :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Compare half-life (t1/2t_{1/2}) with analogs lacking the difluoromethyl group .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms, critical for drug-drug interaction profiling .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology :

  • Co-crystallization : Introduce co-formers (e.g., succinic acid) via solvent-drop grinding to improve crystal lattice stability.
  • Temperature cycling : Cycle between 4°C and 25°C in slow-evaporation setups (acetone/water) to grow diffraction-quality crystals .

Data Contradiction Analysis

Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffers) be addressed?

  • Methodology :

  • Standardized protocols : Adopt the shake-flask method (pH 7.4 PBS vs. DMSO) with UV-Vis quantification.
  • Dynamic light scattering (DLS) : Check for aggregation in aqueous solutions (e.g., >100 nm particles indicate colloidal formation, not true solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.